3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose

Carbohydrate chemistry Mitsunobu reaction Nucleoside synthesis

A protected pentenofuranose derivative featuring a 3-deoxy-Δ³-unsaturated core with orthogonal protection: acid-labile 1,2-isopropylidene acetal and base-labile 5-p-toluoyl ester. This unique combination enables sequential deprotection and site-specific halogenation at C3-C4—capabilities not accessible with saturated or singly-protected analogs. Ideal for synthesizing 3-deoxy-Δ³-unsaturated nucleoside scaffolds for anticancer screening and glycobiology applications. Crystalline solid ensures accurate weighing.

Molecular Formula C16H18O5
Molecular Weight 290.31 g/mol
Cat. No. B12394700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-a-D-glycero-pent-3-enofuranose
Molecular FormulaC16H18O5
Molecular Weight290.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)OCC2=CC3C(O2)OC(O3)(C)C
InChIInChI=1S/C16H18O5/c1-10-4-6-11(7-5-10)14(17)18-9-12-8-13-15(19-12)21-16(2,3)20-13/h4-8,13,15H,9H2,1-3H3
InChIKeyBPGGUPLOUGJKGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose: Key Protected Furanose Intermediate for Nucleoside and Carbohydrate Synthesis


3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose (CAS: 75096-63-8) is a protected pentenofuranose derivative featuring an isopropylidene acetal protecting the 1,2-diol and a p-toluoyl ester at the 5-position . The compound belongs to the class of modified sugar building blocks used as intermediates in nucleoside analog synthesis and carbohydrate chemistry research . It is a purine nucleoside analog precursor, with the purine nucleoside analog class having broad antitumor activity targeting indolent lymphoid malignancies . The compound is available from multiple research chemical suppliers in milligram to gram quantities for laboratory use only.

Why 3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose Cannot Be Simply Replaced by Similar Furanose Derivatives


Generic substitution among isopropylidene-protected furanose derivatives is scientifically inappropriate because the combination of a 3-deoxy functionality, a Δ³-unsaturated bond in the furanose ring, and a 5-p-toluoyl protecting group creates a unique reactivity profile that differs fundamentally from saturated analogs, differentially protected variants, or compounds lacking the 3-deoxy modification . The 3-deoxy-Δ³-unsaturated pent-3-enofuranose core undergoes reactions with electrophilic reagents (e.g., iodine or bromine in methanol) that cannot be replicated by saturated furanose analogs [1]. As a protected intermediate for nucleoside synthesis, the specific stereochemical configuration (α-D-glycero) and the orthogonal protection strategy (acid-labile isopropylidene at 1,2; base-labile p-toluoyl ester at 5) enable sequential deprotection steps that would fail if substituted with a compound bearing different protecting groups or a different stereochemical arrangement .

3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Comparative Structural and Reactivity Differentiation: 3-Deoxy-Δ³-Unsaturated Core vs. 3,5-Diazido Saturated Analog in Mitsunobu Transformations

In Mitsunobu transformations of 1,2-O-isopropylidene-α-D-pentofuranoses with hydrazoic acid, the reaction of 1,2-O-isopropylidene-α-D-xylofuranose produced a mixture of products including 5-azido-3,5-dideoxy-1,2-O-isopropylidene-α-D-glycero-pent-3-enofuranose (the 5-azido analog of the target compound) and 3,5-diazido-3,5-dideoxy-1,2-O-isopropylidene-α-D-ribofuranose [1]. The yields of these products depended on reaction time and molar ratio of reagents, demonstrating that the 3-deoxy-Δ³-unsaturated core is accessible as a distinct reaction outcome that differs fundamentally from the saturated 3,5-diazido product [1]. This establishes that the target compound's 3-deoxy-Δ³-unsaturated framework represents a discrete chemical entity with unique synthetic accessibility, not achievable via simple substitution of saturated analogs.

Carbohydrate chemistry Mitsunobu reaction Nucleoside synthesis Azido-sugar synthesis

Orthogonal Protection Strategy: Acid-Labile Isopropylidene and Base-Labile p-Toluoyl Ester vs. Single-Protection Analogs

The target compound features an orthogonal protection strategy: the 1,2-O-isopropylidene acetal is acid-labile, while the 5-p-toluoyl ester is base-labile . In contrast, the comparator compound 1,2-O-Isopropylidene-5-O-p-toluoyl-α-D-xylofuranose (CAS: 75096-60-5) lacks the 3-deoxy functionality and the Δ³-unsaturated bond, offering only the orthogonal protection pattern without the unique reactivity of the 3-deoxy-Δ³ core [1]. This structural difference means that while both compounds can undergo sequential deprotection, only the target compound provides access to 3-deoxy-Δ³-unsaturated nucleoside analogs after deprotection, a scaffold with distinct conformational properties relevant to nucleoside analog design [2].

Protecting group chemistry Orthogonal protection Carbohydrate synthesis Nucleoside precursor

Differential Reactivity: Δ³-Unsaturated Furanose Reactivity with Electrophiles vs. Saturated Furanose Inertness

Studies on the reaction of Δ³-unsaturated pentofuranoses with electrophilic reagents demonstrate that 3-deoxy-1,2-O-isopropylidene-α-D-glyceropent-3-enofuranose derivatives undergo addition reactions with iodine or bromine in methanol [1]. This reactivity is conferred by the C3-C4 double bond (the 'pent-3-en' feature) present in the target compound. Saturated analogs such as 3-deoxy-1,2-O-isopropylidene-β-D-threo-pentofuranose (cordycepose derivative, CAS: 14260-66-3) lack this double bond and consequently do not undergo analogous electrophilic addition at that position [2]. This differential reactivity enables site-specific functionalization at the C3-C4 position that is unavailable in saturated counterparts.

Electrophilic addition Unsaturated furanose Halogenation Carbohydrate functionalization

Ambient Temperature Stability Profile Supports Practical Procurement and Handling

The target compound is documented as stable at ambient temperature for several days during ordinary shipping and time spent in Customs . It exists as a solid at room temperature and is shipped under room temperature conditions . This contrasts with many carbohydrate derivatives and nucleoside intermediates that require cold-chain shipping (e.g., -20°C or -80°C) to prevent decomposition, such as certain 3'-deoxynucleoside triphosphates or azido-sugar intermediates that degrade rapidly at ambient conditions. The room-temperature stability reduces shipping costs and simplifies receiving and storage logistics.

Chemical stability Storage conditions Shipping Procurement logistics

3-Deoxy-1,2-O-isopropylidene-5-p-toluoyl-α-D-glycero-pent-3-enofuranose: Evidence-Based Application Scenarios for Scientific and Industrial Use


Synthesis of 3-Deoxy-Δ³-Unsaturated Nucleoside Analogs via Orthogonal Deprotection

The orthogonal protection strategy (acid-labile 1,2-isopropylidene; base-labile 5-p-toluoyl) enables sequential deprotection to access 3-deoxy-Δ³-unsaturated nucleoside scaffolds . This application is supported by the compound's classification as a purine nucleoside analog precursor, with the resulting nucleoside analog class demonstrating antitumor activity via DNA synthesis inhibition and apoptosis induction in indolent lymphoid malignancies . Researchers synthesizing novel nucleoside analogs for anticancer screening programs should prioritize this compound over saturated or singly-protected alternatives because the sequential deprotection preserves the 3-deoxy-Δ³ core while allowing controlled nucleobase introduction.

Electrophilic Functionalization at the C3-C4 Double Bond for Halogenated Carbohydrate Synthesis

The Δ³-unsaturated bond in the pent-3-enofuranose core undergoes addition reactions with electrophilic reagents such as iodine or bromine in methanol [1]. This enables site-specific halogenation at the C3-C4 position, producing halogenated carbohydrate derivatives that can serve as precursors for further transformations or as probes for studying carbohydrate-protein interactions. This application scenario is not accessible using saturated furanose analogs, which lack the reactive double bond and require alternative (often lower-yielding) functionalization routes.

Glycobiology Research and Sugar-Binding Drug Development

The compound has documented use in glycobiology research and the development of sugar-binding drugs [2]. Its unique combination of a 3-deoxy functionality and an unsaturated furanose core provides a conformationally restricted scaffold that can serve as a glycomimetic building block for studying carbohydrate-recognition events. The room-temperature stability makes it practical for routine laboratory use in glycobiology workflows, reducing the logistical burden associated with cold-chain-dependent carbohydrate reagents.

Oligosaccharide Assembly and Complex Carbohydrate Synthesis

The compound is described as an intermediate for oligosaccharide assembly and the synthesis of complex carbohydrates . Its protected furanose framework with orthogonal protecting groups facilitates incorporation into oligosaccharide sequences at specific positions. The compound's crystalline solid form enhances handling and weighing accuracy compared to hygroscopic or oily carbohydrate intermediates, improving reproducibility in multi-step synthetic protocols.

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